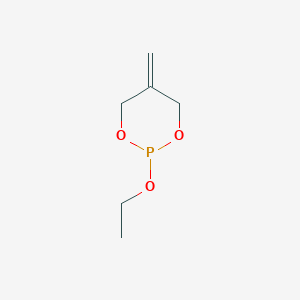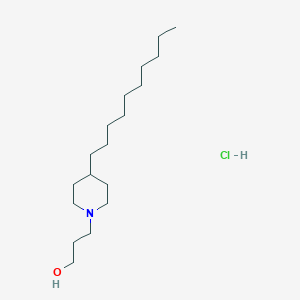
3-(4-Decylpiperidin-1-yl)propan-1-ol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Decylpiperidin-1-yl)propan-1-ol;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Decylpiperidin-1-yl)propan-1-ol;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Attachment of the Decyl Group: The decyl group can be introduced via alkylation reactions using decyl halides or decyl tosylates.
Formation of the Propanol Side Chain: The propanol side chain can be introduced through nucleophilic substitution reactions, where an appropriate leaving group is replaced by a hydroxyl group.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
3-(4-Decylpiperidin-1-yl)propan-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, such as halides or ethers.
科学研究应用
3-(4-Decylpiperidin-1-yl)propan-1-ol;hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies investigating the biological activity of piperidine derivatives.
Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 3-(4-Decylpiperidin-1-yl)propan-1-ol;hydrochloride is not well-documented. piperidine derivatives are known to interact with various molecular targets, including neurotransmitter receptors and ion channels. The decyl group may influence the compound’s lipophilicity and membrane permeability, potentially affecting its biological activity.
相似化合物的比较
Similar Compounds
3-(4-Aminopiperidin-1-yl)propan-1-ol;dihydrochloride: This compound has an amino group instead of a decyl group, which can significantly alter its chemical properties and applications.
3-(4-Methylpiperazin-1-yl)propan-1-ol;hydrochloride:
Uniqueness
The presence of the decyl group in 3-(4-Decylpiperidin-1-yl)propan-1-ol;hydrochloride makes it unique compared to other piperidine derivatives. The decyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with lipid-rich environments.
属性
CAS 编号 |
61515-44-4 |
|---|---|
分子式 |
C18H38ClNO |
分子量 |
320.0 g/mol |
IUPAC 名称 |
3-(4-decylpiperidin-1-yl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C18H37NO.ClH/c1-2-3-4-5-6-7-8-9-11-18-12-15-19(16-13-18)14-10-17-20;/h18,20H,2-17H2,1H3;1H |
InChI 键 |
KTGDRQVROUKVJF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC1CCN(CC1)CCCO.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


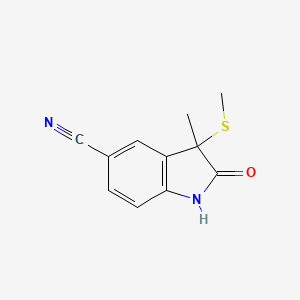

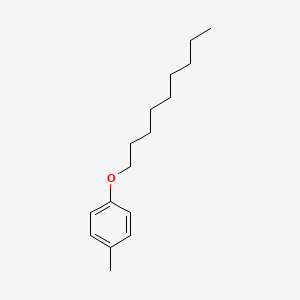
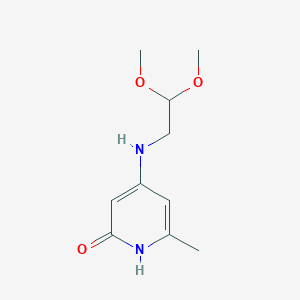
![N-[5-(Hydroxymethyl)-4-methyl-3-oxo-3,4-dihydropyrazin-2-yl]urea](/img/structure/B14589680.png)
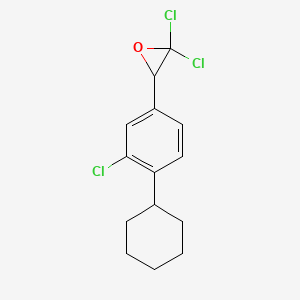
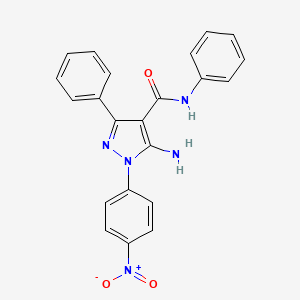
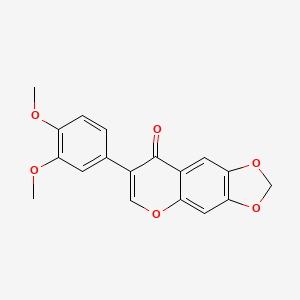
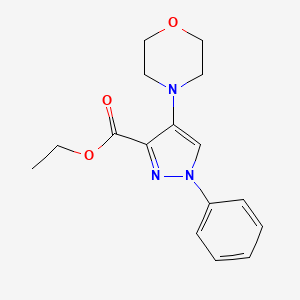
![2,2'-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-en-1-ol)](/img/structure/B14589708.png)
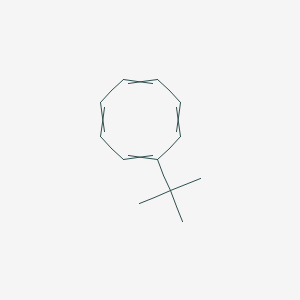
![{[2-(4,6-Dichloro-1,3,5-triazin-2-yl)ethyl]carbamoyl}sulfamic acid](/img/structure/B14589722.png)
![1',3'-Dihydrospiro[cyclohexane-1,2'-indene]-1',4-diol](/img/structure/B14589730.png)
